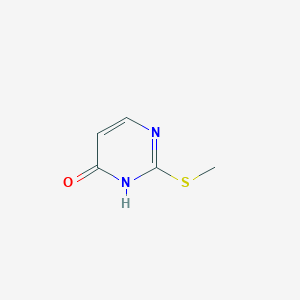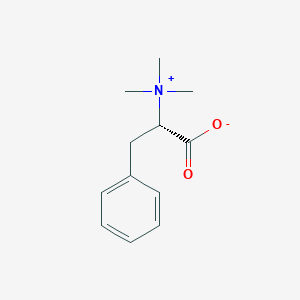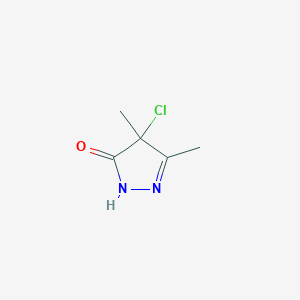
Zotepine
Overview
Description
Zotepine is an atypical antipsychotic drug used for the treatment of acute and chronic schizophrenia . It has been used in Germany since 1990 and Japan since 1982 . Zotepine is not approved for use in the United States, United Kingdom, Australia, Canada, or New Zealand .
Synthesis Analysis
Zotepine can be synthesized from thio phenyl acetic acid as a raw material. The process involves cyclization under the condition of polyphosphoric acid and P2O5 to make an intermediate (thiophene heptanone). This intermediate then undergoes a condensation reaction with dimethylamino monochloroethane in methyl iso-butyl ketone (MIBK) to obtain zotepine .
Molecular Structure Analysis
Zotepine has a molecular formula of C18H18ClNOS and a molar mass of 331.86 g/mol . Its IUPAC name is 2-(3-chlorobenzobbenzothiepin-5-yl)oxy-N,N-dimethylethanamine . The 2D structure of Zotepine can be viewed using the NCI/CADD Chemical Identifier Resolver .
Chemical Reactions Analysis
Zotepine’s poor dissolution properties limit its therapeutic efficacy. To improve its dissolution properties and oral bioavailability, a series of nanosuspension-containing zotepine were prepared using a media milling method . The dissolution rate of Zotepine was enhanced compared to the pure drug .
Physical And Chemical Properties Analysis
Zotepine has poor oral bioavailability of about 7–13% due to limited aqueous solubility and first-pass effect . Solid lipid nanoparticles (SLNs) of Zotepine were developed to improve its oral bioavailability . The optimized Zotepine-SLNs showed a Z-average of 104.3 ± 1.6 nm, a polydispersity index (PDI) of 0.17 ± 0.01, and a zeta potential (ZP) of -30.5 ± 2.5 mV .
Scientific Research Applications
Treatment of Schizophrenia
Zotepine, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia . It is particularly effective for treating negative symptoms of psychosis .
Zotepine Loaded Lipid Nanoparticles for Oral Delivery
Research has been conducted on Zotepine loaded solid lipid nanoparticles (ZT-SLNs) to improve the oral bioavailability of Zotepine . This is significant because Zotepine has a poor oral bioavailability of about 7–13% due to limited aqueous solubility and first-pass effect .
Improvement of Drug Solubility
The solubility of Zotepine can be improved by using solid lipid nanoparticles (SLNs). These SLNs can convert Zotepine to an amorphous form, which can enhance its solubility .
Enhancement of Oral Bioavailability
Zotepine loaded solid lipid nanoparticles (ZT-SLNs) have been developed to enhance the oral bioavailability of Zotepine. Pharmacokinetic studies showed a significant improvement in AUC of about 1.3-fold, in comparison with Zotepine coarse suspension (ZT-CS) in Wistar rats .
Brain-Targeted Intranasal Delivery
Research has been conducted on brain-targeted intranasal delivery of Zotepine microemulsion (ME). This method can improve the solubility, bioavailability, and efficacy of Zotepine .
Improvement of Drug Permeation
Zotepine loaded solid lipid nanoparticles (ZT-SLNs) can improve the permeation of Zotepine through the rat intestine. In vitro release and permeation studies exhibited 82.9 ± 1.6% of drug release and 19.6 ± 2.1% of percentage drug permeation over 48 hours and 120 minutes, respectively .
Mechanism of Action
Target of Action
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It also presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
Zotepine interacts with its targets by inhibiting the reuptake of noradrenaline and enhancing serotonergic activity . By blocking dopamine and serotonin receptors, Zotepine can help to balance the levels of these neurotransmitters in the brain, which can alleviate symptoms of schizophrenia and other psychiatric disorders .
Biochemical Pathways
Zotepine’s activities are related to the inhibition of noradrenaline reuptake and serotonergic activity . This can affect various biochemical pathways, including those involved in mood regulation and perception. Zotepine suppresses the uptake of noradrenaline, dopamine, and serotonin into nerve endings , which can lead to changes in the neurotransmitter levels in the brain and affect the signaling pathways they are involved in.
Pharmacokinetics
Preclinical pharmacokinetic studies have shown a dose-dependent increase in plasma levels of Zotepine, with a tmax between 2-4 hours and Cmax from 6.9-19.6 ng/ml when administered in a dose of 25-100 mg . This suggests that Zotepine is rapidly absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Zotepine’s action include improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects . Zotepine enhances astroglial L-glutamate release in a concentration-dependent and time-dependent manner due to the enhanced function of astroglial hemichannels, probably via activation of Akt signaling .
Action Environment
Environmental factors such as pH of the stomach, enzymatic degradation, or chemical degradation in the gastrointestinal tract (GIT) can influence Zotepine’s action, efficacy, and stability . Furthermore, Zotepine’s effect can be influenced by the patient’s metabolic rate, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zotepine | |
CAS RN |
26615-21-4 | |
| Record name | Zotepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zotepine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOTEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)







![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)




![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)